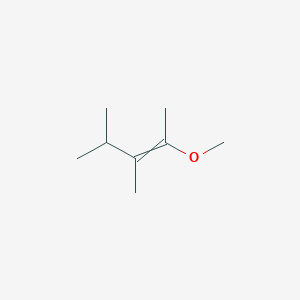

2-Methoxy-3,4-dimethylpent-2-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61267-95-6 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methoxy-3,4-dimethylpent-2-ene |

InChI |

InChI=1S/C8H16O/c1-6(2)7(3)8(4)9-5/h6H,1-5H3 |

InChI Key |

IXBVANVZBOYVCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C(C)OC)C |

Origin of Product |

United States |

Theoretical Investigations and Computational Chemistry of 2 Methoxy 3,4 Dimethylpent 2 Ene

Quantum Chemical Characterization of Electronic Structure and Bonding in 2-Methoxy-3,4-dimethylpent-2-ene

A thorough quantum chemical characterization of this compound would involve the use of computational methods to elucidate its electronic structure and the nature of its chemical bonds. This analysis would typically begin with geometry optimization using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Optimized Geometric Parameters and Electronic Properties of this compound

| Parameter | Hypothetical Value |

| C=C Bond Length (Å) | 1.34 |

| C-O (methoxy) Bond Length (Å) | 1.43 |

| C-C (isopropyl) Bond Length (Å) | 1.54 |

| C=C-O Bond Angle (°) | 125 |

| C-O-CH3 Bond Angle (°) | 118 |

| Mulliken Charge on O | -0.6 |

| Mulliken Charge on C (methoxy) | +0.4 |

| Dipole Moment (Debye) | 1.2 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.

Conformational Analysis and Stereochemical Considerations

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A detailed conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles.

The stereochemistry of the molecule, particularly the (E/Z)-isomerism around the double bond, would be a critical aspect of this analysis. Computational methods would be used to calculate the relative energies of the E and Z isomers to determine which is the more stable configuration.

Frontier Molecular Orbital Theory Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich double bond, suggesting that the molecule would be susceptible to electrophilic attack at this position. The LUMO would be the corresponding π* antibonding orbital.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -8.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Computational Studies on Reaction Pathways Involving the this compound Framework

Computational chemistry can be used to model and investigate potential reaction pathways involving this compound. For example, the mechanism of acid-catalyzed hydrolysis or the addition of an electrophile across the double bond could be studied. These studies would involve locating the transition state structures for each step of the reaction and calculating the activation energies. This information would provide valuable insights into the reaction kinetics and the most likely reaction products.

Advanced Spectroscopic Property Prediction and Validation Methodologies

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, the vibrational frequencies can be calculated and used to predict the infrared (IR) spectrum. The chemical shifts in the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Furthermore, the electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) to predict the Ultraviolet-Visible (UV-Vis) spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Hypothetical Value |

| IR | C=C Stretch (cm⁻¹) | 1680 |

| ¹H NMR | O-CH₃ Chemical Shift (ppm) | 3.6 |

| ¹³C NMR | C=C Carbon Chemical Shifts (ppm) | 140, 115 |

| UV-Vis | λmax (nm) | 210 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from spectroscopic property predictions.

Synthetic Methodologies for 2 Methoxy 3,4 Dimethylpent 2 Ene

Retrosynthetic Analysis and Strategic Disconnections for the Pentene Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. acs.org For 2-Methoxy-3,4-dimethylpent-2-ene, the key structural feature is the tetrasubstituted double bond bearing a methoxy (B1213986) group. A primary disconnection can be made at the C-O ether linkage, suggesting a late-stage methylation of a corresponding ketone or enolate precursor. However, a more convergent approach would involve forming the C=C bond with the methoxy group already in place.

A logical disconnection of the alkene bond itself points towards several precursor types. One common strategy is the Wittig reaction or its variants, which would involve a ketone and a phosphorus ylide. Another powerful approach is the disconnection to two simpler alkyl fragments, which could be joined via a coupling reaction. A particularly insightful disconnection involves breaking the molecule down into smaller, readily available building blocks, which can then be assembled using powerful carbon-carbon bond-forming reactions. For instance, the pentene framework could be constructed from smaller precursors like isobutyraldehyde (B47883) and a suitable two-carbon synthon.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights several modern synthetic methodologies that will be explored in the subsequent sections.

Exploration of Olefin Metathesis Approaches to Alkene Formation

Olefin metathesis has emerged as a robust method for the formation of carbon-carbon double bonds, earning the 2005 Nobel Prize in Chemistry for its developers. nih.gov This reaction involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nih.govdoaj.org For the synthesis of a tetrasubstituted alkene like this compound, cross-metathesis would be the logical approach. doaj.org

This would involve the reaction of two simpler alkenes. A potential cross-metathesis strategy could involve the reaction of 2-methoxypropene (B42093) with 2,3-dimethylbut-2-ene. However, the formation of tetrasubstituted alkenes via olefin metathesis can be challenging due to steric hindrance. caltech.edunih.gov The success of such a reaction is highly dependent on the choice of catalyst. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are known to be more effective for sterically demanding substrates. doaj.orgrsc.org

| Catalyst Generation | Key Features | Applicability to Tetrasubstituted Alkenes |

| First-Generation Grubbs | Ruthenium-based, good functional group tolerance. | Generally less effective for highly substituted alkenes. |

| Second-Generation Grubbs | Contains an N-heterocyclic carbene (NHC) ligand, higher activity. | More successful in forming tri- and tetrasubstituted alkenes. caltech.edu |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand, increased stability and recyclability. | Often show good performance in challenging metathesis reactions. doaj.org |

| Schrock Catalysts | Molybdenum or tungsten-based, highly active. | Can be effective for sterically hindered substrates but are more sensitive to air and moisture. nih.gov |

A significant challenge in the cross-metathesis approach is the potential for homodimerization of the starting alkenes, leading to a mixture of products. To favor the desired cross-product, one of the alkene partners can be used in excess.

Development of Regioselective and Stereoselective Enyne Cyclization Routes

Enyne cyclization reactions provide a powerful and atom-economical route to cyclic and acyclic compounds. organic-chemistry.org These reactions can be catalyzed by a variety of transition metals, including gold, platinum, and cobalt, and can proceed through different mechanistic pathways to afford a diverse range of products. For the synthesis of this compound, a strategically designed enyne precursor could undergo a cyclization/isomerization cascade.

A hypothetical enyne precursor could be designed to undergo a regioselective cyclization to form a five- or six-membered ring, which upon subsequent ring-opening or rearrangement could yield the desired pentene framework. The regioselectivity of the initial cyclization is crucial and can often be controlled by the choice of catalyst and the substitution pattern of the enyne. acs.org For instance, cobalt-catalyzed hydrosilylation/cyclization of 1,6-enynes has been shown to produce chiral organosilanes with high enantioselectivity. acs.org

Recent advances have also demonstrated that radical-mediated enyne cyclizations can be highly effective. nih.gov These reactions can be initiated by various radical precursors and proceed under mild conditions, offering a complementary approach to metal-catalyzed methods. organic-chemistry.orgacs.org

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Pentene Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netresearchgate.net To construct the tetrasubstituted alkene core of this compound, a Suzuki, Stille, or Heck coupling could be envisioned.

A plausible Suzuki coupling strategy would involve the reaction of a vinyl boronic ester with a vinyl halide. For example, the coupling of (2-methoxyprop-1-en-1-yl)boronic acid pinacol (B44631) ester with 2-bromo-3-methylbut-2-ene in the presence of a palladium catalyst and a suitable base could potentially yield the target molecule. The choice of ligand for the palladium catalyst is critical for achieving high yields in the coupling of sterically hindered partners. researchgate.net

Alternatively, a Heck-type reaction could be employed. This would involve the coupling of a vinyl halide with an alkene. For instance, the reaction of 2-bromo-3,4-dimethylpent-2-ene with methanol (B129727) in the presence of a palladium catalyst could introduce the methoxy group. However, controlling the regioselectivity of such an addition to a tetrasubstituted alkene would be a significant challenge. A more controlled approach would be the coupling of a pre-functionalized vinyl partner. nih.gov

| Cross-Coupling Reaction | Coupling Partners | Key Considerations |

| Suzuki Coupling | Vinyl Boronic Ester + Vinyl Halide | Ligand choice is crucial for hindered substrates. |

| Stille Coupling | Vinyl Stannane + Vinyl Halide | Toxicity of tin reagents is a drawback. |

| Heck Reaction | Vinyl Halide + Alkene | Regioselectivity can be an issue with highly substituted alkenes. |

| Sonogashira Coupling | Terminal Alkyne + Vinyl Halide | Would require subsequent reduction of the alkyne. |

Radical-Mediated Pathways for Enyne Cyclization and Functionalization

Radical reactions have witnessed a resurgence in recent years, with the development of new methods for radical generation and control. organic-chemistry.org Radical-mediated pathways offer a powerful alternative for the synthesis of complex molecules, often proceeding under mild conditions and with high functional group tolerance. acs.org For the synthesis of this compound, a radical cyclization of a suitably designed enyne could be a viable strategy.

For example, a 1,6-enyne could be subjected to a radical initiator, leading to a cascade cyclization. The resulting radical intermediate could then be trapped or undergo further rearrangement to form the desired pentene structure. The regioselectivity of the initial radical addition to the alkyne or alkene is a key factor that would need to be controlled. Recent studies have shown that metal hydride-catalyzed hydrogen atom transfer (MHAT) reactions of 1,6-enynes can lead to radical cascades, involving ene-yne cyclization and subsequent C-C bond formation. nih.gov

Reaction Mechanisms and Catalytic Transformations Involving 2 Methoxy 3,4 Dimethylpent 2 Ene

Mechanistic Elucidation of Novel Functionalization Reactions at the Enol Ether Moiety

The enol ether functional group is the primary site of reactivity in 2-Methoxy-3,4-dimethylpent-2-ene. The oxygen atom's lone pairs of electrons are in conjugation with the carbon-carbon double bond, rendering the β-carbon nucleophilic. This electronic characteristic dictates its reactivity towards electrophiles.

Novel functionalization reactions would likely proceed via initial electrophilic attack at the β-carbon, leading to the formation of an oxocarbenium ion intermediate. The stability of this intermediate would be a critical factor in the reaction's feasibility. The presence of two methyl groups at the α-carbon and an isopropyl group at the β-carbon introduces significant steric hindrance, which would influence the approach of electrophiles and the subsequent reaction pathways. Research in this area for this compound would need to investigate the interplay between electronic effects and these steric constraints to elucidate specific reaction mechanisms.

Catalytic Hydrogenation and Hydrofunctionalization Reactions of the Unsaturated System

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. This process would involve the addition of hydrogen across the double bond to yield the corresponding saturated ether, 2-methoxy-3,4-dimethylpentane.

Table 1: Hypothetical Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Theoretical Product |

| Pd/C | Ethanol | 25 | 1 | 2-Methoxy-3,4-dimethylpentane |

| PtO₂ | Acetic Acid | 25 | 1 | 2-Methoxy-3,4-dimethylpentane |

| Raney Ni | Methanol (B129727) | 50 | 10 | 2-Methoxy-3,4-dimethylpentane |

This table is illustrative and based on general conditions for alkene hydrogenation; specific optimal conditions for this compound would require experimental determination.

Hydrofunctionalization reactions, such as hydroboration-oxidation or oxymercuration-demercuration, would be expected to proceed with regioselectivity dictated by both steric and electronic factors. However, the tetrasubstituted nature of the alkene presents a significant steric challenge for the bulky reagents typically used in these transformations. Mechanistic studies would be necessary to determine the precise regiochemical and stereochemical outcomes.

Electrophilic Additions and Cycloaddition Reactions at the Double Bond

Electrophilic addition reactions to the double bond of this compound would be initiated by the attack of an electrophile on the electron-rich double bond. For instance, the addition of a hydrogen halide (HX) would likely proceed via protonation of the β-carbon to form a tertiary carbocation, which would then be attacked by the halide ion.

Cycloaddition reactions, such as the Diels-Alder reaction, are theoretically possible. However, the electron-donating methoxy (B1213986) group and the steric bulk around the double bond would significantly influence the dienophilic character of the alkene. It would be expected to react more readily with electron-deficient dienes. The stereochemical outcome of such reactions would be of particular interest due to the chiral centers that could be formed.

Rearrangement Reactions and Tautomerization Studies of the Pentene Scaffold

Under acidic conditions, enol ethers can undergo hydrolysis to form a ketone and an alcohol. In the case of this compound, this would lead to the formation of 3,4-dimethylpentan-2-one and methanol. This transformation proceeds through the tautomerization of an intermediate enol.

Reaction Scheme: Acid-Catalyzed Tautomerization

This compound + H₃O⁺ ⇌ [Intermediate Enol] → 3,4-Dimethylpentan-2-one + CH₃OH

Rearrangement reactions of the pentene scaffold itself, such as skeletal rearrangements, would likely require harsh conditions or specific catalytic systems capable of activating C-C bonds. The stability of the carbon skeleton of this compound suggests that such rearrangements would not be facile.

Investigation of Organometallic Intermediates in Catalytic Cycles

Many catalytic reactions involving alkenes proceed through organometallic intermediates. For this compound, transition metal catalysts could coordinate to the double bond, activating it towards various transformations. For example, in a palladium-catalyzed cross-coupling reaction, an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the enol ether and subsequent migratory insertion, could lead to functionalized products. The steric hindrance of the substrate would play a crucial role in the stability and reactivity of any such organometallic intermediates.

Biomimetic Catalysis and Enzyme-Inspired Transformations

Enzyme-inspired catalysis often utilizes principles of pre-organization and weak interactions to achieve high selectivity and efficiency. For a substrate like this compound, a biomimetic catalyst could be designed to have a binding pocket that accommodates the bulky alkyl groups, positioning the enol ether moiety for a specific transformation. Such an approach could potentially overcome the steric challenges associated with this highly substituted alkene and enable selective functionalization that is difficult to achieve with traditional chemical catalysts. However, no such specific enzyme-inspired transformations for this compound have been reported.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides invaluable information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Methoxy-3,4-dimethylpent-2-ene , the ¹H and ¹³C NMR spectra would exhibit a unique set of signals, each corresponding to a distinct group of non-equivalent nuclei. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. Integration of the ¹H NMR signals would reveal the relative number of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring nuclei, providing crucial information about the connectivity of the carbon skeleton.

Expected ¹H NMR Spectral Data:

Based on the structure of This compound , the following proton signals would be anticipated:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Vinylic Methyl Protons (-C(OCH₃)=C(CH₃)-) | 1.5-1.8 | Singlet | 3H |

| Methoxy (B1213986) Protons (-OCH₃) | 3.4-3.6 | Singlet | 3H |

| Isopropyl Methine Proton (-CH(CH₃)₂) | 2.2-2.6 | Septet | 1H |

| Isopropyl Methyl Protons (-CH(CH₃)₂) | 0.9-1.1 | Doublet | 6H |

| Vinylic Methyl Protons (-C(CH₃)=) | 1.6-1.9 | Singlet | 3H |

Expected ¹³C NMR Spectral Data:

The proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Quaternary Alkene Carbon (-C (OCH₃)=) | 145-155 |

| Quaternary Alkene Carbon (=C (CH(CH₃)₂)-) | 115-125 |

| Methoxy Carbon (-OC H₃) | 55-60 |

| Isopropyl Methine Carbon (-C H(CH₃)₂) | 30-35 |

| Vinylic Methyl Carbon (-C(OCH₃)=C(C H₃)-) | 15-20 |

| Isopropyl Methyl Carbons (-CH(C H₃)₂) | 20-25 |

| Vinylic Methyl Carbon (-C(C H₃)=) | 10-15 |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning these signals and confirming the connectivity between protons and carbons, thus solidifying the structural assignment of This compound .

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For This compound , high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula. With a nominal molecular weight of 128.21 g/mol , HRMS could distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The molecular formula for This compound is C₈H₁₆O. nih.gov

Electron ionization (EI) is a common method that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The analysis of these fragment ions can elucidate the structure of the parent molecule.

Expected Fragmentation Pattern:

The fragmentation of This compound would likely proceed through several key pathways, including:

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 113.

Loss of a methoxy group (-OCH₃): This would lead to a significant peak at m/z 97.

Loss of an isopropyl group (-CH(CH₃)₂): This cleavage would produce a fragment at m/z 85.

McLafferty rearrangement: While less common for enol ethers, if it were to occur, it could lead to characteristic fragment ions.

Cleavage of the C-O bond: This could result in ions corresponding to [C₇H₁₃]⁺ and [OCH₃]⁺.

A detailed analysis of the relative abundances of these and other fragment ions would provide strong evidence for the proposed structure of This compound .

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing infrared radiation or scattering incident light, specific functional groups within a molecule produce characteristic signals, allowing for their identification.

For This compound , the IR and Raman spectra would be expected to show key absorptions and scattering bands corresponding to its enol ether and alkyl functionalities.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C Stretch (Alkene) | 1650-1680 | IR (strong), Raman (strong) |

| C-O-C Stretch (Ether) | 1250-1050 (asymmetric & symmetric) | IR (strong) |

| C-H Stretch (sp³ Aliphatic) | 2850-3000 | IR (strong), Raman (strong) |

| C-H Bend (Aliphatic) | 1350-1480 | IR (variable), Raman (variable) |

X-ray Crystallography of Derivatives or Co-crystals for Definitive Structural Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct a detailed electron density map, from which the atomic positions can be determined with high accuracy.

For This compound , which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require derivatization to a solid compound or the formation of a co-crystal with another suitable molecule. This approach, while indirect, can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles.

Should a suitable crystalline derivative be prepared, the resulting crystal structure would definitively confirm the connectivity of the atoms and provide precise geometric parameters. This information is invaluable for understanding the molecule's steric and electronic properties. While no crystallographic data exists for This compound itself, the technique remains a powerful, albeit challenging, option for its definitive structural elucidation. jeol.comnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Analogs

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit any optical activity and would be silent in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD).

However, if a chiral analog of this compound were to be synthesized, for instance, by introducing a chiral center elsewhere in the molecule, chiroptical spectroscopy would become a critical tool for determining its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.

For a hypothetical chiral analog, the ECD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the enol ether chromophore. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration of the chiral analog could be unambiguously assigned. This highlights the potential of chiroptical spectroscopy in the broader context of stereochemical analysis of related chiral compounds. saschirality.orgmdpi.com

Application of 2 Methoxy 3,4 Dimethylpent 2 Ene in Complex Molecule Synthesis and Method Development

Strategic Utilization as a Key Building Block in Multi-Step Organic Synthesis

Enol ethers are valuable intermediates in organic synthesis, primarily serving as ketone or aldehyde equivalents that can be unmasked under specific conditions. The structure of 2-Methoxy-3,4-dimethylpent-2-ene, with its bulky isopropyl and methyl groups, suggests it could be employed as a precursor to the sterically demanding 3,4-dimethylpentan-2-one.

In a multi-step synthesis, this compound could be introduced to a molecule, remain inert through various transformations due to the stability of the enol ether moiety, and then be hydrolyzed in a late-stage step to reveal the ketone functionality. The steric hindrance around the double bond would influence its reactivity, potentially allowing for selective reactions at other sites in a complex molecule. While specific examples utilizing this compound are not prominent in literature, the general strategy of using enol ethers as protected carbonyls is a fundamental tactic in designing synthetic routes.

Development of Novel Reagents and Catalytic Systems Leveraging the this compound Scaffold

The development of novel reagents and catalytic systems often involves scaffolds that provide specific steric or electronic properties. The this compound structure, upon conversion to a ligand, could offer a unique steric environment. For instance, transformation of this enol ether into a phosphine (B1218219) or amine-containing ligand could result in a catalyst with a large, bulky pocket. Such catalysts are instrumental in asymmetric synthesis, where controlling the spatial arrangement of reactants around a metal center is crucial for achieving high enantioselectivity.

Although no specific catalytic systems derived from this compound are currently documented, the principles of ligand design suggest its potential. A hypothetical application could involve its derivatization to form a chiral phosphine ligand for use in transition-metal-catalyzed reactions like hydrogenation or cross-coupling. The bulky framework would be expected to influence catalyst activity and selectivity.

Investigation of its Role in Total Synthesis of Natural Products or Bioactive Scaffolds

A comprehensive search of chemical literature and databases does not indicate that this compound has been utilized as a key intermediate or building block in any reported total synthesis of a natural product or bioactive scaffold. Its potential role would be hypothetical, likely as a masked form of a sterically hindered ketone moiety found in a complex target molecule.

Polymerization Studies and Material Precursor Investigations

Vinyl ethers are known to undergo cationic polymerization to form poly(vinyl ether)s, materials with properties like flexibility and impact resistance. acs.org The polymerization is initiated by a carbocationic species, and the reactivity of the vinyl ether monomer is highly dependent on the substituents attached to the double bond. nih.gov Monomers with electron-donating groups, such as the methoxy (B1213986) group in this compound, are preferred as they stabilize the growing cationic chain. nih.gov

However, the significant steric hindrance from the methyl and isopropyl groups on the double bond of this compound would be expected to dramatically decrease its rate of polymerization compared to less substituted vinyl ethers. While some vinyl ethers with bulky substituents can be polymerized using specific catalyst systems, often involving Lewis acids at low temperatures, the tetrasubstituted nature of this specific compound presents a considerable challenge for chain propagation. acs.orgnih.gov Radical polymerization is generally not effective for electron-rich vinyl ethers unless they are copolymerized with electron-poor monomers. researchgate.net

No specific polymerization studies for this compound have been reported. Research in this area would likely focus on identifying highly active catalyst systems capable of overcoming the severe steric hindrance.

Table 1: General Catalyst Systems for Cationic Polymerization of Vinyl Ethers

| Catalyst System | Monomer Example | Typical Conditions | Resulting Polymer Properties |

| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Isobutyl vinyl ether | -78 °C in hexane | Can produce stereoregular polymers |

| Photocatalysts (e.g., Pyrylium Salts) | Ethyl vinyl ether | Visible light, room temp. | Controlled polymerization with temporal control |

| Protonic Acids (e.g., PCCP Anion) | Various vinyl ethers | Ambient temperature | Living polymerization, narrow distributions nih.gov |

| Diaryliodonium Salts | Various vinyl ethers | Varies | Lewis acid catalysis, rate dependent on substituents nih.gov |

This table presents general data for the polymerization of various vinyl ethers to illustrate common methodologies and is not specific to this compound.

Exploration of its Reactivity in Flow Chemistry and Microreactor Systems

Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages in safety, efficiency, and scalability over traditional batch processes. seqens.com Microreactors, with their high surface-area-to-volume ratio, allow for superior control over reaction parameters like temperature and mixing, making them ideal for highly exothermic or fast reactions. nih.gov

The synthesis and reactions of enol ethers have been successfully translated to flow systems. nih.gov While no studies specifically report the use of this compound in flow chemistry, its synthesis or subsequent reactions could theoretically benefit from this technology. For example, a key advantage of flow reactors is the ability to safely handle hazardous or unstable reagents in situ. nih.gov Reactions involving this enol ether that require precise temperature control or involve transient intermediates could be significantly improved by transitioning from batch to a microreactor system.

Table 2: Potential Flow Chemistry Applications for Enol Ether Chemistry

| Reaction Type | Advantage in Flow System | Relevant Parameters |

| Hydrolysis (Deprotection) | Precise control of acid concentration and residence time | Temperature, Residence Time, Reagent Stoichiometry |

| Cycloaddition Reactions | Enhanced heat transfer for exothermic processes | Temperature, Pressure, Mixing Efficiency |

| Lithiation/Electrophilic Quench | Generation and immediate use of unstable organolithium intermediates | Low Temperature, Short Residence Time |

| Catalytic Hydrogenation | Improved catalyst/reagent contact, safe handling of H₂ gas | Pressure, Temperature, Catalyst Bed Design |

This table illustrates potential applications and advantages of using flow chemistry for reactions involving enol ethers, based on general principles. It does not represent specific experimental data for this compound.

Future Research Directions and Unanswered Questions

Emerging Methodologies for Efficient and Sustainable Synthesis

The synthesis of complex alkenes and vinyl ethers remains a significant focus in organic chemistry. youtube.comwikipedia.org Future research could target the development of novel, efficient, and sustainable methods for the synthesis of sterically hindered vinyl ethers like 2-methoxy-3,4-dimethylpent-2-ene. Current methods for alkene synthesis include Wittig reactions, elimination reactions, and various cross-coupling reactions. academie-sciences.fr For vinyl ethers specifically, transition metal-catalyzed processes, such as the palladium-catalyzed transetherification of ethyl vinyl ether, have shown promise for creating functionalized molecules. google.com

Recent breakthroughs in alkene synthesis, such as light-powered processes that convert common chemicals into valuable alkenes, offer a glimpse into future possibilities. nih.gov The development of methods using recyclable photoreactors and immobilized photosensitizers for the synthesis of specific isomers, such as Z-alkenes, also points towards more sustainable and efficient production pathways. sigmaaldrich.com Applying these emerging techniques to the synthesis of highly substituted and sterically demanding vinyl ethers would be a significant step forward.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The complexity of organic reactions presents a fertile ground for the application of machine learning (ML) and artificial intelligence (AI). Neural network models are being developed to predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature, by learning from vast databases of existing reactions. nist.gov These models have demonstrated the ability to predict reaction outcomes with high accuracy. google.comorganic-chemistry.orgacs.org

For a molecule like this compound, where experimental data is scarce, ML models could predict its reactivity and potential reaction pathways. By combining machine learning with reaction network approaches, it is possible to not only predict products but also to elucidate the underlying reaction mechanisms. organic-chemistry.org This predictive power can guide experimental work, saving time and resources, and potentially uncovering novel transformations that would not be intuitively obvious to a human chemist. researchgate.net

Exploration of Bio-Inspired Catalysis and Green Chemistry Principles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. researchgate.netdocbrown.infodocbrown.infomasterorganicchemistry.combyjus.com Key principles include maximizing atom economy, using renewable feedstocks, and employing catalytic reagents over stoichiometric ones. researchgate.netmasterorganicchemistry.com

Bio-inspired catalysis, which mimics the efficiency and selectivity of enzymes, offers a powerful approach to achieving green chemistry goals. nih.gov Enzymes and bio-inspired catalysts can perform highly specific transformations under mild conditions, often in environmentally benign solvents like water. chemicalbook.comorganic-chemistry.orgacs.org The development of artificial enzymes and biomimetic catalysts for reactions such as alkene synthesis and functionalization is a burgeoning field. organic-chemistry.org Future research could focus on designing bio-inspired catalysts for the stereoselective synthesis and transformation of hindered vinyl ethers, drawing inspiration from natural enzymatic processes.

Unlocking Novel Reactivity Patterns and Synthetic Transformations

The reactivity of alkenes is dominated by addition reactions to the carbon-carbon double bond. However, the specific substitution pattern of this compound—with its electron-donating methoxy (B1213986) group and bulky alkyl substituents—suggests the potential for unique reactivity. The electron-rich nature of the double bond makes it susceptible to electrophilic attack.

Future research could explore novel synthetic transformations of this and similar sterically hindered vinyl ethers. This could include investigating their participation in cycloaddition reactions, polymerization, or reactions involving the activation of the C-O bond of the ether. The inherent polarity of related heteroatomic double bonds (e.g., G13=G15) imparts unique chemical properties compared to their carbon-based analogues, suggesting that the interplay of the alkene and ether functionalities could lead to new and unexpected chemical behavior.

Cross-Disciplinary Research Opportunities with Materials Science and Chemical Biology (excluding specific material or biological applications)

The intersection of organic chemistry with materials science and chemical biology offers a wealth of research opportunities. The synthesis and study of novel organic molecules are fundamental to the development of new materials with tailored properties. While specific applications are beyond the scope of this article, the fundamental study of how the structure of a molecule like this compound influences its physical and chemical properties is a key area of interdisciplinary interest.

In the realm of chemical biology, the principles of molecular recognition and interaction are paramount. Understanding the reactivity and potential interactions of functional groups present in molecules like this compound can provide insights that are broadly applicable to the design of molecules that interact with biological systems. This foundational research, focusing on structure-property relationships, is crucial for advancing both materials science and chemical biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-3,4-dimethylpent-2-ene?

- Answer: Acid-catalyzed elimination or nucleophilic substitution (e.g., using alcohols or methoxy precursors) are common routes. For example, analogous compounds in the evidence were synthesized via Grignard reactions or condensation of methoxy-substituted intermediates . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize side products like elimination byproducts .

Q. How can NMR spectroscopy distinguish stereoisomers of this compound?

- Answer: For cis vs. trans isomers, compare -NMR coupling constants () between the methoxy group and adjacent protons. Cis isomers typically exhibit smaller -values (1–3 Hz) due to restricted rotation, while trans isomers show larger values (6–12 Hz). -NMR chemical shifts for the methoxy carbon also vary with stereochemistry .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Answer: Fractional distillation under reduced pressure (to avoid thermal decomposition) or preparative GC is recommended. For polar impurities, silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate) can separate the target compound from unreacted starting materials .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vaporization enthalpy) vary between stereoisomers of this compound?

- Answer: Trans isomers generally exhibit higher vaporization enthalpies (Δ) due to reduced molecular symmetry and stronger intermolecular van der Waals interactions. For example, trans-4,4-dimethylpent-2-ene has Δ ≈ 32.8 kJ/mol, while the cis isomer is slightly lower (32.2 kJ/mol) . These differences must be accounted for in gas-phase reaction studies.

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Answer: Capillary gas chromatography with mass selective detection (GC-MS) is robust for trace analysis. Key parameters include:

- Column: Polar stationary phase (e.g., DB-WAX) to resolve methoxy derivatives.

- Ionization: Electron impact (EI) at 70 eV for reproducible fragmentation patterns.

- Quantitation: Use deuterated internal standards (e.g., -methoxy analogs) to correct for matrix effects. Validation data from similar compounds show recovery rates >90% at 0.01–5.0 μg/g .

Q. How can contradictions in reported thermodynamic or spectral data for this compound be resolved?

- Answer: Discrepancies often arise from differences in sample purity, measurement conditions, or instrumentation. For example:

- Enthalpy values: Compare studies using static vs. dynamic vaporization methods; static methods yield more precise Δ .

- Spectral shifts: Verify solvent effects (e.g., chloroform vs. DMSO) and temperature during NMR acquisition .

- Resolution: Replicate experiments under standardized conditions and cross-validate with computational models (e.g., DFT for NMR predictions) .

Q. What strategies mitigate isomerization during storage or handling of this compound?

- Answer: Store the compound in inert atmospheres (argon or nitrogen) at –20°C to prevent light- or heat-induced isomerization. For long-term stability, add radical inhibitors (e.g., BHT) to suppress autoxidation, which can catalyze stereochemical changes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.